molecular formula C17H23N B1617945 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- CAS No. 86817-85-8

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-

Cat. No.: B1617945
CAS No.: 86817-85-8
M. Wt: 241.37 g/mol
InChI Key: VAAGQNWBLGYSFE-UHFFFAOYSA-N
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Description

1-Azaspiro(55)undec-7-ene, 1-(phenylmethyl)- is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring systemIts molecular formula is C17H23N, and it has a molecular weight of 241.37 g/mol.

Preparation Methods

The synthesis of 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common synthetic route includes the reaction of a suitable precursor with a nitrogen-containing reagent under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require precise control over reaction parameters and the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used. For example, in medicinal applications, it may bind to a receptor and alter its activity, leading to therapeutic effects .

Comparison with Similar Compounds

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- can be compared with other spirocyclic compounds, such as:

    1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene: This compound has a similar spirocyclic structure but with different substituents, leading to variations in its chemical and biological properties.

    Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached, which can significantly impact their reactivity and applications.

The uniqueness of 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- lies in its specific combination of the spirocyclic structure and the phenylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-1-azaspiro[5.5]undec-10-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-3-9-16(10-4-1)15-18-14-8-7-13-17(18)11-5-2-6-12-17/h1,3-5,9-11H,2,6-8,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGQNWBLGYSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000107
Record name 1-Benzyl-1-azaspiro[5.5]undec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86817-85-8, 78877-17-5
Record name 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086817858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-1-azaspiro[5.5]undec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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